3-Cyclopropoxy-5-(trifluoromethyl)isonicotinic acid
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Overview
Description
3-Cyclopropoxy-5-(trifluoromethyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(trifluoromethyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-5-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-5-(trifluoromethyl)isonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropoxy group can influence its binding affinity and selectivity for target proteins. These interactions can modulate various biological processes, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Carboxylpyridine: Another derivative of pyridine with a carboxyl group.
4-Pyridinecarboxylic acid:
5-(Trifluoromethyl)picolinic acid: Similar in having a trifluoromethyl group attached to a pyridine ring.
Uniqueness
3-Cyclopropoxy-5-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8F3NO3 |
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Molecular Weight |
247.17 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)6-3-14-4-7(8(6)9(15)16)17-5-1-2-5/h3-5H,1-2H2,(H,15,16) |
InChI Key |
VQSBTSPDGQQPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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